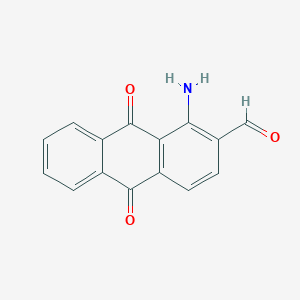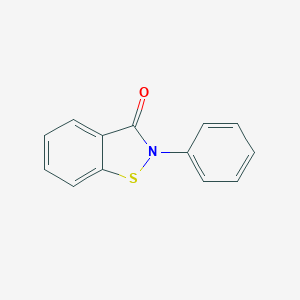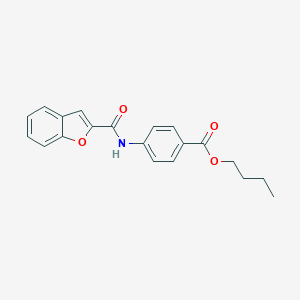![molecular formula C16H16ClN B187204 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline CAS No. 217480-50-7](/img/structure/B187204.png)
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, also known as CMIQ, is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves its binding to dopamine receptors in the brain. Specifically, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline binds to the D1 and D2 subtypes of dopamine receptors, which are involved in the regulation of various physiological processes such as movement, reward, and motivation. By binding to these receptors, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline can be used to study the distribution and function of dopamine receptors in the brain, as well as the effects of drugs on these receptors.
Biochemical and Physiological Effects
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. For example, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been shown to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in lab experiments is its ability to selectively bind to dopamine receptors in the brain, allowing researchers to study the distribution and function of these receptors. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been found to be highly stable and fluorescent, making it a valuable tool for imaging studies. However, one of the limitations of using 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline is its potential toxicity, as it has been found to exhibit cytotoxic effects in certain cell lines.
Direcciones Futuras
There are several future directions for research involving 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline. One area of research is in the development of new fluorescent probes for imaging studies, which could potentially have improved stability and reduced toxicity compared to 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline. Additionally, further studies are needed to explore the potential applications of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in the study of other neurotransmitter systems, as well as its potential use in the development of new drugs for the treatment of neurological disorders. Finally, the potential applications of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline in other fields such as cancer research and drug discovery should also be explored.
Métodos De Síntesis
The synthesis of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline involves the reaction between 4-(chloromethyl)-1,2-dihydrobenzo[f]isoquinoline and 2,2-dimethylpropionic acid in the presence of a base catalyst. This reaction results in the formation of 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used as a fluorescent probe to study the distribution and function of dopamine receptors in the brain. Additionally, 4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline has been used to study the effects of drugs on the dopamine system, as well as the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
217480-50-7 |
|---|---|
Nombre del producto |
4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline |
Fórmula molecular |
C16H16ClN |
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,2-dimethyl-1H-benzo[f]isoquinoline |
InChI |
InChI=1S/C16H16ClN/c1-16(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15(10-17)18-16/h3-8H,9-10H2,1-2H3 |
Clave InChI |
MIONPLXIIXIDQD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C |
SMILES canónico |
CC1(CC2=C(C=CC3=CC=CC=C23)C(=N1)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)


![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)





![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)
